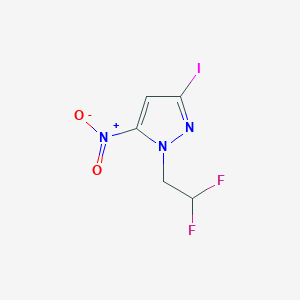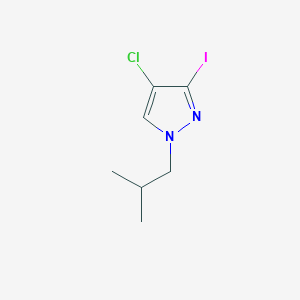![molecular formula C8H12N2O2S2 B12226819 3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine](/img/structure/B12226819.png)
3-Allyl-5,5-dioxo-hexahydro-5lambda*6*-thieno[3,4-d]thiazol-2-ylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thieno[3,4-d]thiazole core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . In cancer research, the compound is believed to interfere with cell signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine can be compared with other similar compounds such as:
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thioamides: These compounds also exhibit antimicrobial activity and are used in various medicinal applications.
5-Arylazothiazoles: These compounds are studied for their potential use in treating bacterial infections and other diseases.
The uniqueness of 3-Allyl-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-d]thiazol-2-ylideneamine lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C8H12N2O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C8H12N2O2S2/c1-2-3-10-6-4-14(11,12)5-7(6)13-8(10)9/h2,6-7,9H,1,3-5H2 |
InChI Key |
PVAPKHKBCGBKDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B12226752.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12226757.png)

![2-cyclopentyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12226766.png)
![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12226768.png)

![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12226777.png)
![5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12226781.png)
![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226783.png)
![5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226784.png)
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B12226804.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12226829.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12226833.png)
